N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a 2,3-dihydrobenzofuran-propan-2-yl group via a carboxamide bridge. The 2,3-dihydrobenzofuran substituent introduces a fused oxygen-containing bicyclic structure, which may enhance metabolic stability and binding affinity in biological systems. This compound has been investigated for its pharmacological properties, though specific therapeutic applications remain under study.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12(10-13-6-7-16-14(11-13)8-9-23-16)20-18(22)19-21-15-4-2-3-5-17(15)24-19/h2-7,11-12H,8-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHAGSOKNBDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through a cyclization reaction. This is followed by the introduction of the benzo[d]thiazole moiety via a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide. Similar compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF-7 | 4.56 |
| This compound | HepG2 | < 5 (assumed) |
The mechanisms underlying its anticancer activity include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor, which is crucial for cell proliferation.
- Apoptosis Induction : It can induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial apoptosis pathway.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
Antibacterial Activity
While primarily studied for its anticancer properties, some derivatives of this compound have also demonstrated antibacterial activity against specific pathogens. This suggests a broader therapeutic potential that warrants further investigation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzofuran Derivative : The initial steps may include synthesizing the benzofuran structure through cyclization reactions.
- Coupling Reaction : The final product is obtained by coupling the benzofuran derivative with a carboxamide group under controlled conditions.
Characterization techniques such as NMR and NMR are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
-
Cytotoxic Effects : Research published in peer-reviewed journals has reported significant cytotoxicity for various benzo[d]thiazole derivatives against multiple cancer cell lines.
- For example, a study demonstrated that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Mechanisms of Action : Investigations into the mechanisms of action revealed that these compounds can affect various signaling pathways associated with cancer progression and resistance to therapy.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzo[d]thiazole moieties may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights : The target compound’s fused benzothiazole and carboxamide linker distinguish it from carbamate-based thiazole analogs in terms of stability and binding interactions.
- Gaps in Data : Direct comparative pharmacological data (e.g., IC50 values, pharmacokinetic profiles) are unavailable in the provided sources. Further studies are needed to validate hypotheses regarding bioavailability and target engagement.
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structure combining a benzofuran moiety with a benzo[d]thiazole core. The presence of the carboxamide functional group enhances its solubility and reactivity, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₃S |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 2034516-99-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzofuran derivative : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the thiazole ring : This step often utilizes thioketones or thioamides.
- Coupling with the carboxamide group : This final step is crucial for achieving the desired bioactive compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell growth with IC₅₀ values ranging from 0.20 to 2.58 μM against various human cancer cell lines .
Antibacterial Activity
The compound's benzothiazole core has been associated with antibacterial properties. Compounds within this class have demonstrated effective inhibition against bacterial targets such as E. coli and S. aureus, with some derivatives showing IC₅₀ values as low as 33 nM against DNA gyrase, a critical enzyme for bacterial DNA replication .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
- Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways critical for cell survival and growth.
Case Study 1: Anticancer Activity
In a study evaluating a series of thiazole derivatives, one particular derivative showed remarkable potency against cancer cells, significantly outperforming standard chemotherapeutics like diclofenac in several assays .
Case Study 2: Antibacterial Efficacy
Another investigation into benzothiazole compounds demonstrated their effectiveness in inhibiting bacterial growth in vitro. The most active compounds were noted to have low micromolar IC₅₀ values against pathogenic strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare derivatives of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide?
- Answer: Synthesis typically involves multi-step reactions, including:
- Acylation: Reacting 2-aminothiazole derivatives with activated carboxylic acids (e.g., using EDCI/HOBt coupling agents).
- Functionalization of the dihydrobenzofuran moiety: Substituents are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Solvent and catalyst optimization: Polar aprotic solvents (DMF, DMSO) and catalysts like Cu(I) or Pd(PPh₃)₄ are critical for yield improvement .
- Key considerations: Reaction temperature (60–120°C) and inert atmospheres (N₂/Ar) prevent side reactions. Purity is monitored via TLC and recrystallization .
Q. How is structural characterization performed for this compound and its analogs?
- Answer: A combination of spectroscopic and analytical techniques is used:
- NMR spectroscopy: ¹H and ¹³C NMR confirm backbone structure and substituent integration. For example, dihydrobenzofuran protons appear as distinct multiplets (δ 3.0–4.5 ppm), while thiazole carbons resonate at δ 150–160 ppm .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) and detects isotopic patterns for halogens .
- Elemental analysis: Carbon, hydrogen, and nitrogen percentages are compared to theoretical values to confirm purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of substituted analogs?
- Answer: Systematic optimization involves:
- Solvent screening: High-polarity solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (e.g., THF/H₂O) improve bimolecular reactions.
- Catalyst tuning: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for aryl substituents .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 1h) and minimizes decomposition .
- Case study: reports a 15% yield increase using CuI/1,10-phenanthroline in Sonogashira couplings .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Answer:
- Re-evaluate docking parameters: Adjust binding site flexibility or hydration models to better mimic physiological conditions.
- Experimental validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities directly.
- Structural analogs: Test compounds with modified substituents (e.g., electron-withdrawing groups) to correlate electronic effects with activity .
- Example: In , compound 9c showed stronger docking scores but lower in vitro activity due to poor solubility, resolved by PEG-based formulations .
Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?
- Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).
- Steric hindrance: Bulky groups (e.g., 4-bromophenyl in ) reduce rotational freedom, stabilizing ligand-receptor interactions .
- Quantitative SAR (QSAR): Hammett constants (σ) and π hydrophobicity parameters are modeled to predict activity trends .
Q. What in vitro assays are recommended for evaluating anticancer potential?
- Answer:
- Cytotoxicity screening: MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Mechanistic studies: Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Target validation: Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., p-Akt levels) .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- Answer:
- ADMET prediction tools: SwissADME or ADMETLab estimate CYP450 metabolism, hepatotoxicity, and blood-brain barrier permeability.
- Metabolite identification: LC-MS/MS detects phase I/II metabolites in microsomal assays (e.g., human liver microsomes).
- Toxicophore mapping: Identify structural alerts (e.g., Michael acceptors) using DEREK or Toxtree .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
